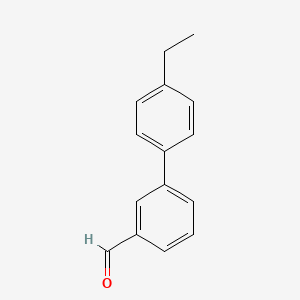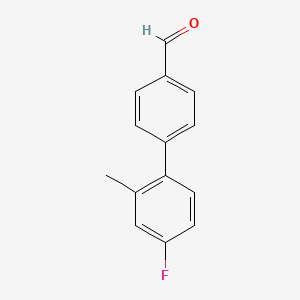
N-(3-bromophenyl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)propane-2-sulfonamide: is a chemical compound characterized by a bromophenyl group attached to a sulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenol and propane-2-sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane, under anhydrous conditions, and at a temperature range of 0°C to room temperature.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Reduced derivatives of the sulfonamide group.
Substitution Products: Iodinated derivatives of the phenyl ring.
Chemistry:
Synthetic Intermediate: this compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its use in therapeutic agents for various diseases.
Diagnostic Tools: It can be used in diagnostic tools for detecting specific biomarkers.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key proteins.
Mechanism:
Binding Affinity: The compound binds to the target enzyme or protein with high affinity, leading to inhibition or modulation of its activity.
Pathway Modulation: By affecting the target, it modulates the downstream signaling pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
N-(2-bromophenyl)propane-2-sulfonamide
N-(4-bromophenyl)propane-2-sulfonamide
N-(3-chlorophenyl)propane-2-sulfonamide
Uniqueness:
Position of Substituents: The position of the bromine atom on the phenyl ring differentiates N-(3-bromophenyl)propane-2-sulfonamide from its isomers.
Chemical Reactivity: The reactivity of the compound can vary based on the position of the substituents, leading to different chemical properties and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanisms
Propriétés
IUPAC Name |
N-(3-bromophenyl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(2)14(12,13)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTNAQWOFULGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(Propane-2-sulfonyl)piperidin-3-yl]methanol](/img/structure/B7867021.png)

![1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B7867036.png)
![3-[(2-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B7867040.png)
